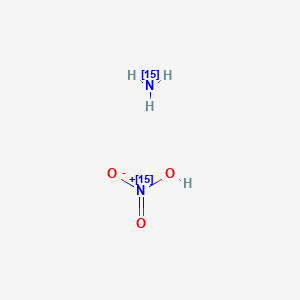

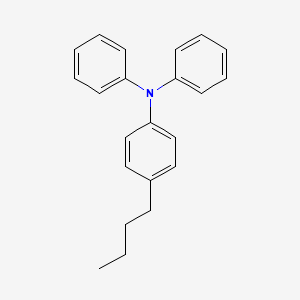

1,2-Bis((2S,5S)-2,5-di-i-propylphospholano)ethane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

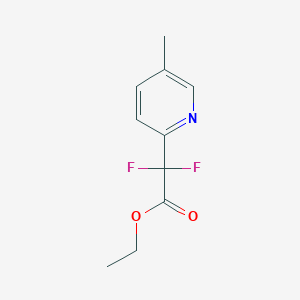

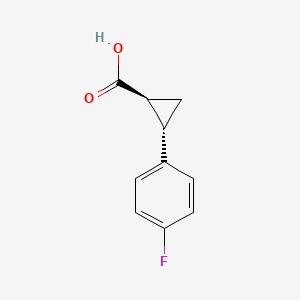

1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane is a chiral C2-symmetric ligand, which on ligation with metal complexes forms active catalysts for asymmetric hydrogenation.

Scientific Research Applications

Synthesis and Catalytic Applications

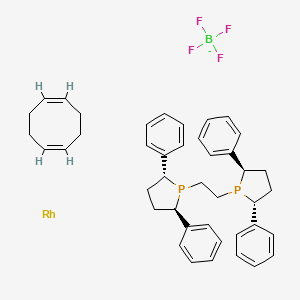

Synthesis from D-Mannitol (Li, Zhang, Xiao, & Zhang, 2000) detailed the synthesis of chiral hydroxyl monophosphane and bisphospholanes from D-mannitol. These compounds, including variants similar to (2S,5S)-1-[2-[(2S,5S)-2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane, demonstrated significant rate acceleration in Baylis-Hillman reactions. Furthermore, Rhodium complexes with these bisphospholanes acted as highly enantioselective catalysts in the asymmetric hydrogenation of functionalized olefins.

Carbocyclic Analogs of Ribose In a study by (Schürrle & Piepersberg, 1996), carbocyclic analogs of 2-deoxy-D-ribose, involving intermediates structurally related to (2S,5S)-1-[2-[(2S,5S)-2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane, were synthesized. These analogs could be essential in studying nucleic acid analogs and their biological functions.

Crystal Structure Analysis (Nycz, Małecki, Zawiazalec, & Paździorek, 2011) explored the X-ray crystal structures of several compounds, including those structurally related to the query compound. Understanding the crystal structure can aid in predicting the reactivity and interaction of such compounds in various reactions.

Mechanism of Action

Target of Action

The primary target of 1,2-Bis[(2s,5s)-2,5-diisopropyl-1-phospholanyl]ethane is metal complexes . This compound, a chiral C2-symmetric ligand, ligates with metal complexes to form active catalysts .

Mode of Action

1,2-Bis[(2s,5s)-2,5-diisopropyl-1-phospholanyl]ethane interacts with its targets (metal complexes) through a process known as ligation . This interaction results in the formation of active catalysts that are used in asymmetric hydrogenation .

Biochemical Pathways

The compound affects the asymmetric hydrogenation pathway . Asymmetric hydrogenation is a type of chemical reaction where hydrogen is added across a double bond or triple bond in a molecule, and it is particularly important in the field of pharmaceuticals for the production of chiral molecules .

Pharmacokinetics

It’s important to note that this compound isinsoluble in water , which could impact its bioavailability in biological systems.

Result of Action

The result of the action of 1,2-Bis[(2s,5s)-2,5-diisopropyl-1-phospholanyl]ethane is the formation of active catalysts that are used in asymmetric hydrogenation . This can lead to the production of chiral molecules, which are crucial in many areas of chemistry, particularly in the creation of pharmaceuticals .

Action Environment

The action of 1,2-Bis[(2s,5s)-2,5-diisopropyl-1-phospholanyl]ethane can be influenced by various environmental factors. For instance, it is air-sensitive , meaning its stability and efficacy can be affected by exposure to air. Additionally, it should be kept away from strong oxidizing agents to prevent potentially hazardous reactions.

Properties

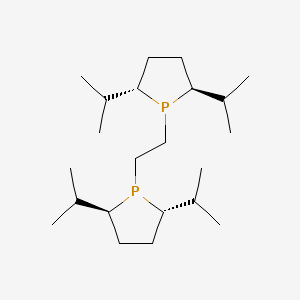

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of two molecules of (2S,5S)-2,5-di(propan-2-yl)phospholane with one molecule of 2-bromoethyl di(propan-2-yl)phosphonate. The reaction is carried out in the presence of a base to form the desired compound.", "Starting Materials": [ "(2S,5S)-2,5-di(propan-2-yl)phospholane", "2-bromoethyl di(propan-2-yl)phosphonate", "Base (e.g. sodium hydride, potassium tert-butoxide)" ], "Reaction": [ "Step 1: Add the base to a solution of (2S,5S)-2,5-di(propan-2-yl)phospholane in a suitable solvent (e.g. THF, DMF) at low temperature (e.g. -78°C) to form the corresponding phospholide anion.", "Step 2: Add 2-bromoethyl di(propan-2-yl)phosphonate to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with an acid (e.g. HCl) and extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization to obtain the desired compound." ] } | |

CAS No. |

528854-34-4 |

Molecular Formula |

C22H44P2 |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

(2R,5S)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane |

InChI |

InChI=1S/C22H44P2/c1-15(2)19-9-10-20(16(3)4)23(19)13-14-24-21(17(5)6)11-12-22(24)18(7)8/h15-22H,9-14H2,1-8H3/t19-,20-,21-,22+,24?/m1/s1 |

InChI Key |

IRVIFEWWPYKALC-ZNQKHLGQSA-N |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@H](P1CCP2[C@H](CC[C@H]2C(C)C)C(C)C)C(C)C |

SMILES |

CC(C)C1CCC(P1CCP2C(CCC2C(C)C)C(C)C)C(C)C |

Canonical SMILES |

CC(C)C1CCC(P1CCP2C(CCC2C(C)C)C(C)C)C(C)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B3068429.png)